6-Nitroquinolin-2(1H)-one

Übersicht

Beschreibung

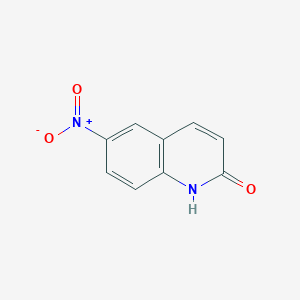

6-Nitroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method includes dissolving quinolin-2(1H)-one in concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions, usually in an ice bath, to prevent over-nitration and to ensure the selective formation of the 6-nitro derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The keto group can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 6-Aminoquinolin-2(1H)-one.

Substitution: Various substituted quinolin-2(1H)-one derivatives.

Oxidation: Oxidized quinolin-2(1H)-one derivatives.

Wissenschaftliche Forschungsanwendungen

6-Nitroquinolin-2(1H)-one has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Nitroquinolin-2-amine: Similar in structure but with an amino group instead of a keto group at the 2-position.

4-Methyl-6-nitroquinolin-2-ol: Contains a methyl group at the 4-position and a hydroxyl group at the 2-position.

6-Nitroquinolin-2-ol: Similar structure with a hydroxyl group at the 2-position.

Uniqueness

6-Nitroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-Nitroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a nitrogen atom in the heterocyclic ring and a nitro group at the 6-position. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Antiparasitic Activity : Effective against kinetoplastid parasites responsible for diseases like leishmaniasis and sleeping sickness.

- Anticancer Potential : Shows cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Redox Activity : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells or inhibiting parasite growth .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

Antiparasitic Activity

In vitro studies on the antiparasitic properties of derivatives of this compound demonstrated effectiveness against Leishmania infantum and Trypanosoma brucei. A notable compound (Compound 22) displayed low cytotoxicity on human HepG2 cells while maintaining significant antileishmanial and antitrypanosomal activity.

| Compound | Antileishmanial Activity (IC50 µM) | Antitrypanosomal Activity (IC50 µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| Compound 22 | 0.5 | 0.8 | >100 |

Case Studies

- Study on Kinetoplastid Parasites : A series of derivatives were synthesized and tested for their activity against Leishmania species. The study highlighted that structural modifications significantly affected the redox potential and biological activity, establishing a correlation between redox potential and antiparasitic efficacy .

- Cytotoxicity Evaluation : The cytotoxic effects of various quinoline derivatives were assessed against different cancer cell lines. The findings revealed that certain modifications enhanced the anticancer properties of these compounds, suggesting potential pathways for drug development targeting specific cancers.

Eigenschaften

IUPAC Name |

6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLJUJGLDPDXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358483 | |

| Record name | 6-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64495-55-2 | |

| Record name | 6-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 6-Nitroquinolin-2(1H)-one?

A1: this compound is nearly planar in structure. [] The molecule exhibits slight deviations from perfect planarity, with the carbon atom opposite the ring nitrogen deviating by -0.024 Å and one of the nitro group oxygen atoms deviating by 0.048 Å. [] This near-planar structure is stabilized by a network of intermolecular hydrogen bonds, including three C—H⋯O and one N—H⋯O interactions. [] These structural features are crucial for understanding the compound's interactions and potential applications.

Q2: How is this compound involved in enzymatic reactions?

A2: Research indicates that this compound (5) can be generated as a byproduct during the enzymatic bioreduction of 6-nitroquinoline (1) by xanthine oxidase. [] This side reaction occurs independently of the primary pathway where 6-nitroquinoline is converted to the fluorescent 6-aminoquinoline (2) under hypoxic conditions. [] The formation of this compound highlights the complexity of enzymatic reactions and the potential for multiple products even under controlled conditions.

Q3: Why is the formation of this compound as a side product significant in hypoxia research?

A3: The emergence of this compound during the bioreduction of 6-nitroquinoline underscores the importance of thorough metabolite identification when developing hypoxia-selective probes and drugs. [] Since these therapies often rely on nitroaryl groups as oxygen sensors, understanding the potential for side reactions and the formation of unexpected metabolites like this compound is critical for accurate interpretation of results and for optimizing drug efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.